2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole
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Overview
Description
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is a heterocyclic compound that combines the structural features of isoquinoline and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole typically involves the condensation of 3,4-dihydroisoquinoline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a modified Strecker reaction, where 3,4-dihydroisoquinoline reacts with an aldehyde and a cyanating agent in the presence of a catalyst such as silica-supported sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of target proteins, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with similar structural features.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A compound with a similar isoquinoline core.
Uniqueness
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is unique due to its combination of isoquinoline and oxazole rings, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2 |
InChI Key |
UZGJIGDOBYDPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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